molecular formula C13H12N2 B2411750 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile CAS No. 352549-66-7

2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile

Cat. No.: B2411750
CAS No.: 352549-66-7
M. Wt: 196.253
InChI Key: NCRVLCSQTZGLGA-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles This compound is characterized by a fused tricyclic structure containing a nitrogen atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with alkylating agents in the presence of a palladium catalyst and norbornene as a transient guide medium . The reaction conditions often include the use of alkali and dihaloalkanes as alkylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s structural features allow it to bind effectively to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile is unique due to its specific nitrile group and the position of the nitrogen atom within the tricyclic structure. This configuration imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h3-4,6,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRVLCSQTZGLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC(=C3N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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